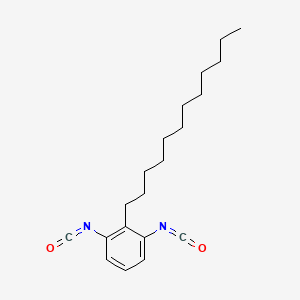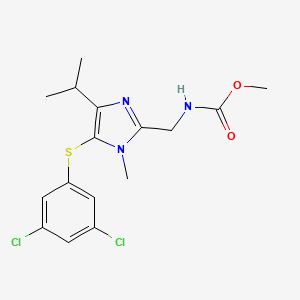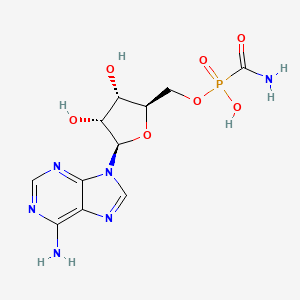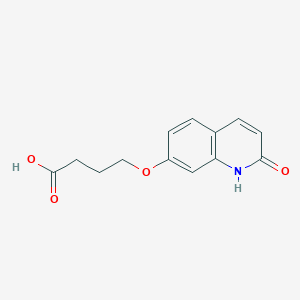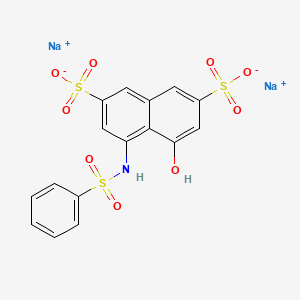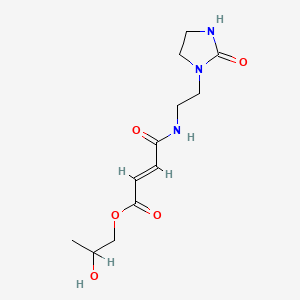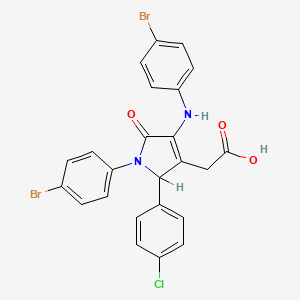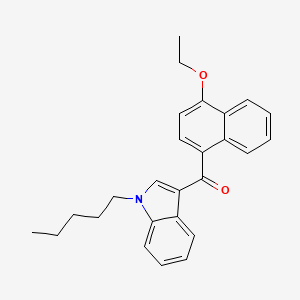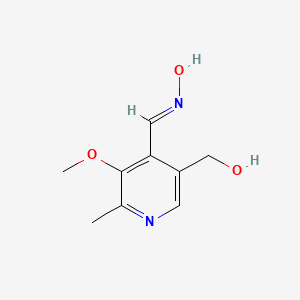
Pyridoxal methyloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridoxal methyloxime is a derivative of pyridoxal, which is one of the active forms of vitamin B6 Pyridoxal itself plays a crucial role in various biochemical processes, including amino acid metabolism and neurotransmitter synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyridoxal methyloxime can be synthesized through the quaternization of pyridoxal oxime with substituted phenacyl bromides using microwave heating. This method is efficient and eco-friendly, providing good to excellent yields in very short reaction times . The reaction can be performed both in solvent (acetone) and under solvent-free conditions.
Industrial Production Methods: The industrial production of this compound involves the use of oxazole derivatives and dienophiles. The process typically includes a diene condensation stage followed by the formation of pyridine bases, which are then transformed into pyridoxal derivatives . This method is scalable and cost-effective, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Pyridoxal methyloxime undergoes various chemical reactions, including:
Oxidation: Involves the conversion of this compound to its corresponding oxime derivatives.
Reduction: Can be reduced to form different pyridoxal derivatives.
Substitution: Reacts with various reagents to form substituted oxime derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the use of phenacyl bromides and microwave heating for efficient synthesis.
Major Products: The major products formed from these reactions include various pyridoxal oxime derivatives, which have significant pharmacological and industrial applications.
Aplicaciones Científicas De Investigación
Pyridoxal methyloxime has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Plays a role in the study of enzyme mechanisms and metabolic pathways involving vitamin B6 derivatives.
Industry: Utilized in the production of vitamin B6 supplements and as a component in various industrial processes.
Mecanismo De Acción
Pyridoxal methyloxime exerts its effects through its conversion to pyridoxal 5’-phosphate, the active form of vitamin B6. Pyridoxal 5’-phosphate acts as a coenzyme in numerous enzymatic reactions, including amino acid metabolism, neurotransmitter synthesis, and glycogen breakdown . The compound interacts with various molecular targets, including enzymes involved in these metabolic pathways, facilitating their catalytic activity.
Comparación Con Compuestos Similares
Pyridoxine: Another form of vitamin B6, commonly used in vitamin supplements.
Pyridoxamine: A derivative of vitamin B6 with similar biochemical roles.
Pyridoxal: The aldehyde form of vitamin B6, which is converted to pyridoxal 5’-phosphate in the body.
Uniqueness: Pyridoxal methyloxime is unique due to its specific chemical structure, which allows it to undergo various chemical reactions efficiently Its ability to act as an intermediate in the synthesis of pharmacologically active compounds sets it apart from other vitamin B6 derivatives
Propiedades
Número CAS |
26323-27-3 |
|---|---|
Fórmula molecular |
C9H12N2O3 |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
[4-[(E)-hydroxyiminomethyl]-5-methoxy-6-methylpyridin-3-yl]methanol |
InChI |
InChI=1S/C9H12N2O3/c1-6-9(14-2)8(4-11-13)7(5-12)3-10-6/h3-4,12-13H,5H2,1-2H3/b11-4+ |
Clave InChI |
OMTYOHICHRMINQ-NYYWCZLTSA-N |
SMILES isomérico |
CC1=NC=C(C(=C1OC)/C=N/O)CO |
SMILES canónico |
CC1=NC=C(C(=C1OC)C=NO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-4-methyl-5-[(4-nitrophenyl)azo]-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile](/img/structure/B12695336.png)

